4-Methylthiosemicarbazide
Overview
Description
4-Methylthiosemicarbazide is a chemical compound that has been the subject of various studies due to its potential applications in synthesis and medicinal chemistry. It is known for its ability to form derivatives and complexes with different metals, which can exhibit interesting properties and activities.
Synthesis Analysis
The synthesis of 4-methylthiosemicarbazide derivatives can be achieved through the reaction with benzil, where the reaction conditions play a crucial role in determining the product formed. The type of acid used, such as concentrated HCl or 2M HCl, influences whether an open-chain or cyclic condensation product is obtained. Factors like the alcohol used, the presence of water, and the heating time are also important .
Molecular Structure Analysis
The molecular structure of 4-methylthiosemicarbazide derivatives has been elucidated using various techniques, including X-ray crystallography. For instance, the crystal structure of 4-(4-chlorophenyl)thiosemicarbazide, a derivative with greater antibacterial activity than its unsubstituted precursor, has been determined, providing insights into its enhanced properties . Similarly, the molecular structures of organotin(IV) complexes with N(4)-methylthiosemicarbazone derivatives have been characterized, revealing the coordination of ligands to tin(IV) .
Chemical Reactions Analysis
4-Methylthiosemicarbazide can react with different aldehydes and metals to form various complexes. For example, it has been used to synthesize metallomacrocycles with Ba2+ and Ni2+ ions, which have been characterized by their crystal structures . Additionally, it has been involved in the synthesis of organotin(IV) complexes, which have shown cytotoxic activity against cancer cell lines .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-methylthiosemicarbazide and its derivatives can be studied through spectroscopic methods, crystallography, and thermogravimetry. These studies have provided information on the coordination environments in complexes, the influence of substituents on antibacterial activity, and the stability of the compounds . The reactivity of these compounds with metals has also been explored for the gravimetric and colorimetric determination of various metal ions .
Relevant Case Studies
Several case studies have highlighted the potential applications of 4-methylthiosemicarbazide derivatives. For instance, the synthesis and characterization of organotin(IV) complexes have led to the discovery of compounds with significant cytotoxic activity, which could be explored further for therapeutic purposes . The study of the crystal structure of 4-(4-chlorophenyl)thiosemicarbazide has provided a better understanding of the relationship between structure and antibacterial activity . Additionally, the formation of polymer-supported metal complexes has been investigated for their catalytic properties in the oxidation of thiosalts by molecular oxygen .
Scientific Research Applications
Application 1: Simultaneous Determination of Isoprenaline and Piroxicam
- Summary of the Application : 4-Methylthiosemicarbazide is used in the modification of multiwalled carbon nanotubes to create a sensor for the simultaneous electrocatalytic detection of isoprenaline and piroxicam . This is the first time such a sensor has been reported .
- Methods of Application or Experimental Procedures : The glassy carbon electrode was modified with multiwalled carbon nanotubes chemically modified with (z)-1-(3,4-dihydroxybenzylidene)-2-methylthiosemicarbazide (DBT–CNT/GCE). The electrocatalytic behavior of the analytes was examined using cyclic voltammetry (CV), chronoamperometry, and differential pulse voltammetry (DPV) on the modified electrode .
- Results or Outcomes : The results represented a linear relationship versus isoprenaline concentrations in the wide range of 0.5–1500.0 μM and a detection limit of 0.35 μM . Furthermore, DPV was applied successfully for the simultaneous determination of isoprenaline and piroxicam .
Application 2: Synthesis of Herbicides
- Summary of the Application : 4-Methyl-3-thiosemicarbazide is used as an intermediate compound in the synthesis of some types of herbicides, for example, tebuthiuron .
- Results or Outcomes : The outcome of this application is the production of herbicides, which are substances used to control unwanted plants .
Application 3: Electronic Features Analysis
- Summary of the Application : 4-Methyl-3-thiosemicarbazide is used in the analysis of electronic features of sulfur-using, high-resolution, low-temperature X-ray diffraction datasets .
- Methods of Application or Experimental Procedures : The compound is likely used in the preparation of samples for X-ray diffraction analysis, a technique used to study the crystal structure and electronic properties of materials .
- Results or Outcomes : The results of this application would be a better understanding of the electronic features of the studied compounds .
Application 4: Transition Metal Complexes
- Summary of the Application : 4-Methylthiosemicarbazide is used in the synthesis of transition metal complexes with Cu(I), Cu(II), Co(II), Ni(II), Pd(II), and Ag(I) .
- Methods of Application or Experimental Procedures : The compound is used as a ligand to form complexes with the mentioned transition metals. The exact procedures can vary depending on the metal and the desired complex .
- Results or Outcomes : These complexes have applications in catalysis and biological activity .
Application 5: Pharmacological Research
- Summary of the Application : 4-Methylthiosemicarbazide is a subject of considerable pharmacological interest owing to its wide range of biological effects . It has been found to be a potent analgesic agent, whose activity is connected with the opioid system .
- Results or Outcomes : The outcome of this application is the development of new drugs with potential analgesic effects .
Application 6: Biological Importance of Metal Complexes
- Summary of the Application : 4-Methylthiosemicarbazide is used in the synthesis of metal complexes of thiosemicarbazides and thiocarbohydrazides . These complexes have applications related to their biological importance .
- Methods of Application or Experimental Procedures : The compound is used as a ligand to form complexes with transition metals. The exact procedures can vary depending on the metal and the desired complex .
- Results or Outcomes : These complexes have applications in drug development and medicinal chemistry .
Safety And Hazards
Future Directions
The future outlook for the 4-Methylthiosemicarbazide market appears promising. The pharmaceutical sector, in particular, is expected to drive the growth of this market due to the compound’s wide range of applications . It is used in the synthesis of drugs such as antitubercular agents, anticonvulsants, and antiviral drugs, which are in high demand globally . In the agricultural industry, 4-Methylthiosemicarbazide is used as a plant growth regulator and has shown positive results in improving crop yields .
properties
IUPAC Name |
1-amino-3-methylthiourea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7N3S/c1-4-2(6)5-3/h3H2,1H3,(H2,4,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTVZQOAHCSKAAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7044390 | |
Record name | N-Methylhydrazinecarbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7044390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
105.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylthiosemicarbazide | |
CAS RN |
6610-29-3 | |
Record name | Methylthiosemicarbazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6610-29-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methylhydrazinecarbothioamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006610293 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methylthiosemicarbazide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56911 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Hydrazinecarbothioamide, N-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N-Methylhydrazinecarbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7044390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methylthiosemicarbazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.876 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-METHYLHYDRAZINECARBOTHIOAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PK83E1T776 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.